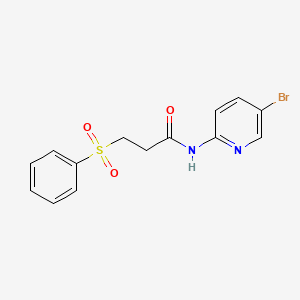
N-(2-chloro-4-nitrophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as CN2097, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of isoxazolecarboxamide derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-nitrophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. For example, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and maintenance. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has been shown to modulate the immune system, inhibit angiogenesis, and regulate cell cycle progression. These effects are believed to contribute to the overall therapeutic potential of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chloro-4-nitrophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. In addition, this compound has been found to exhibit potent anti-cancer activity at low concentrations, which could be beneficial for the development of new cancer therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-4-nitrophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide. One area of interest is the development of new formulations and delivery methods that can improve the solubility and bioavailability of this compound. Another direction is the investigation of the potential synergistic effects of this compound with other anti-cancer agents. Finally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential biomarkers that could be used to predict patient response to this compound.
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a valuable target for further research and development. While there are some limitations to its use in laboratory experiments, the potential benefits of this compound make it a worthwhile area of investigation.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound can induce apoptosis and inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been found to exhibit anti-inflammatory and anti-oxidant properties, which could be beneficial for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4S/c15-9-6-8(18(20)21)3-4-10(9)16-14(19)11-7-12(22-17-11)13-2-1-5-23-13/h1-7H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRYCKHNKIYHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4690876.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4690881.png)
![N-(2-furylmethyl)-N'-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B4690887.png)
![4-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4690891.png)
![ethyl 4-(7-benzylidene-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4690902.png)
![2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4690910.png)
![N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4690918.png)
![2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4690935.png)
![N,N,3-trimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4690940.png)
![N-(2-cyanoethyl)-2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4690952.png)
![4-formyl-2-methoxyphenyl 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B4690959.png)

